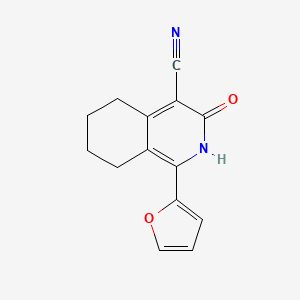![molecular formula C15H19ClN2O4S B5593646 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is a chemical entity possessing a complex structure that includes a cyclopropyl group, a pyrrolidinylsulfonyl group, and a chlorophenoxy group. Such compounds are often studied for their potential in various chemical and pharmacological applications, although specific data on this exact compound might be limited.
Synthesis Analysis
The synthesis of related structures typically involves multistep chemical processes. For example, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) leads to the formation of pyrrolidin-2-ones, which are structurally related to our compound of interest (Galeazzi, Mobbili, & Orena, 1996). While this does not directly describe the synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide, it provides insight into related cyclisation reactions that could be adapted for its synthesis.
Molecular Structure Analysis
Structural analysis typically involves understanding the configuration and conformation of molecules. Cyclopropanes fused to pyrrolidines, similar to the cyclopropyl and pyrrolidinyl components of our compound, represent important structural features in various drugs and chemical agents. These structures are often analyzed using conformational analysis to understand their three-dimensional shape and reactivity (Pedroni & Cramer, 2015).
Chemical Reactions and Properties
Compounds similar to 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide participate in various chemical reactions, including cycloadditions, cyclisations, and rearrangements. For example, cyclopropanes can be used in the synthesis of spirocyclopropane anellated heterocycles, indicating the reactivity of cyclopropyl groups in complex chemical transformations (Meijere et al., 1989).
properties
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-13-9-12(23(20,21)18-7-1-2-8-18)5-6-14(13)22-10-15(19)17-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQIPFIDRQROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)
![3-ethyl-6-[(1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B5593571.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)